molecular formula C13H8N4 B2923089 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72860-56-1

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2923089
CAS No.: 72860-56-1
M. Wt: 220.235
InChI Key: JEIMLAZQABXLEV-UHFFFAOYSA-N
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Description

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused, rigid, and planar N-heterocyclic systems, which are recognized as privileged structures in combinatorial library design and drug discovery . The structural motif is synthetically versatile, allowing for strategic modifications that fine-tune its properties for specific biological targets. Its core value lies in its potent antiproliferative activity, making it a promising candidate for the development of novel anticancer agents. Research indicates that close structural analogs of this compound demonstrate significant inhibitory effects against a diverse panel of human cancer cell lines. Specifically, such compounds have shown promising activity against cervical cancer (HeLa), breast cancer (MCF-7 and MDA-MB-231), and liver cancer (Huh-7) cell lines, with IC50 values in the low micromolar to nanomolar range, in some cases exhibiting potency comparable to or exceeding that of the positive control doxorubicin . The mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives often involves the inhibition of key protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival . These compounds can act as ATP-competitive inhibitors, disrupting the aberrant signaling that drives oncogenesis. The presence of the carbonitrile group and the phenyl substituent at the 7-position are typical structural features that can be optimized to enhance binding affinity and selectivity for specific kinase targets, such as EGFR, B-Raf, and MEK, which are implicated in various cancers including non-small cell lung cancer (NSCLC) and melanoma . This product is intended for research purposes only, specifically for use in in vitro antiproliferative assays, kinase inhibition profiling, and as a key intermediate in the synthesis of more complex bioactive molecules for hit-to-lead optimization campaigns. It is supplied with a certificate of analysis to ensure identity and purity. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-8-11-9-16-17-12(6-7-15-13(11)17)10-4-2-1-3-5-10/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIMLAZQABXLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-phenylpyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization with formamide. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic properties

Mechanism of Action

The mechanism of action of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations :

  • The phenyl group at position 7 increases molecular weight and hydrophobicity (LogP = 1.3) compared to methyl or amino substituents .
  • Polar substituents (e.g., -OH at position 7) enhance water solubility and polar surface area, critical for bioavailability .

Antimicrobial Activity

  • 7-Phenyl derivative : Moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) .
  • 7-Hydroxy-5-methyl-2-phenyl analog : Superior antibacterial activity (ZOI = 18 mm vs. E. coli) compared to lapatinib .
  • 5,7-Dimethyl derivative: Limited antimicrobial potency, highlighting the necessity of aromatic/electron-withdrawing groups at position 7 .

Anticancer Activity

  • 7-Hydroxy-5-methyl-2-phenyl derivative : Cytotoxicity against MCF-7 breast cancer cells (IC50 = 55.97 μg/mL) surpasses lapatinib (IC50 = 79.38 μg/mL) .

Central Nervous System (CNS) Activity

  • 5-Methyl-7-substituted derivatives: Hypnotic activity in mice, with compound 1c (7-(2-fluorophenyl)-5-methyl) showing the shortest sleep latency (12 min) .

Enzyme Inhibition

  • Pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold : Serves as a selective KDM4D inhibitor (compound 31 , IC50 = 0.8 μM), demonstrating utility in epigenetic therapy .

Biological Activity

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties based on recent research findings.

The synthesis of this compound typically involves the condensation of 3-aminopyrazoles with various electrophiles. The resulting compound features a pyrazolo-pyrimidine core that is crucial for its biological activity. The structural diversity achieved through modifications at different positions on the ring significantly influences its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties.

  • In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and HCT-116 (colon cancer). For instance, one study reported an IC50_{50} value of 55.97 μg/mL against MCF-7 cells for a closely related derivative, indicating strong potential for further development in cancer therapy .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key kinases involved in cell cycle regulation and proliferation. For example, compounds derived from this scaffold have been shown to inhibit CDK2 and TRKA kinases with IC50_{50} values as low as 0.09 µM .

Antibacterial Activity

The antibacterial properties of 7-phenylpyrazolo[1,5-a]pyrimidine derivatives have also been investigated:

  • Spectrum of Activity : Studies have indicated that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated a zone of inhibition (ZOI) of 23 mm against Bacillus subtilis and an MIC value of 312 μM .

Antioxidant Activity

The antioxidant capacity of these compounds has been evaluated using various assays:

  • DPPH Radical Scavenging : Some derivatives displayed high antioxidant activities with IC50_{50} values comparable to standard antioxidants like ascorbic acid. One notable derivative showed an IC50_{50} of 15.34 μM in DPPH scavenging assays .

Comparative Data Table

PropertyValue/EffectReference
Anticancer (MCF-7 IC50_{50})55.97 μg/mL
Antibacterial (ZOI against B. subtilis)23 mm
Antioxidant (DPPH IC50_{50})15.34 μM
CDK2 Inhibition (IC50_{50})0.09 µM

Case Study 1: Anticancer Efficacy

In a study focused on the dual inhibition potential of pyrazolo[1,5-a]pyrimidines against CDK2 and TRKA kinases, researchers synthesized several derivatives that exhibited strong antiproliferative effects across multiple cancer cell lines. The most effective compounds were highlighted for their ability to induce apoptosis and inhibit tumor growth in vivo.

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against common pathogens. The results indicated that specific modifications to the phenyl ring significantly enhanced antibacterial activity, particularly against resistant strains.

Q & A

Q. What are the key structural features of 7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile that influence its reactivity and biological activity?

The compound’s planar pyrazolo[1,5-a]pyrimidine core and substituent positioning (e.g., phenyl at C7, nitrile at C3) dictate its electronic and steric properties. X-ray crystallography reveals near-coplanar geometry (r.m.s. deviation: 0.011 Å), enhancing π-π stacking and hydrogen-bonding interactions critical for binding to biological targets like kinases . The chloromethyl or chloro substituents at C5 and C7 (e.g., in derivatives like 7-chloro-5-(chloromethyl) analogs) modulate electrophilicity, enabling nucleophilic substitution reactions for further functionalization .

Q. How can synthetic routes for this compound be optimized for higher yields?

Key steps include:

  • Cyclization conditions : Use of 2-propanol or ethyl acetate at 60–95°C for 3–6 hours to promote ring closure .
  • Substituent introduction : Reaction of 5-(chloromethyl) intermediates with aryl amines (e.g., 2-chloroaniline) under reflux, achieving yields up to 84% .
  • Purification : Slow evaporation of ethyl acetate solutions yields high-purity crystals for structural studies .
  • Catalyst optimization : Phosphorus oxychloride facilitates chlorination at C7, critical for generating bioactive derivatives .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolves planarity and intermolecular interactions (e.g., C–H⋯N hydrogen bonds forming infinite sheets) .
  • 1H/13C NMR : Identifies substituent effects; e.g., pyrazole-H signals at δ = 8.35 ppm and pyrimidine-H at δ = 6.72 ppm .
  • FT-IR : Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M + H]+ peaks) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance selectivity for kinase inhibitors?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C2 or C3 to improve binding affinity. For example, N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl) derivatives show enhanced kinase inhibition .
  • Positional isomerism : Compare pyrazolo[1,5-a]pyrimidine with pyrazolo[3,4-d]pyrimidine scaffolds to optimize steric and electronic complementarity to ATP-binding pockets .
  • Biological assays : Use kinase profiling (e.g., JAK2, BTK) to evaluate IC50 values and selectivity ratios .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., 7-amino vs. 7-chloro groups) with anti-tumor activity. For instance, 7-amino derivatives exhibit higher solubility but reduced potency compared to chloro analogs .
  • Metabolic stability testing : Assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .
  • Crystallographic docking : Validate binding modes using co-crystal structures with target proteins (e.g., BTK for zanubrutinib analogs) .

Q. How do reaction conditions influence the regioselectivity of substitutions on the pyrazolo[1,5-a]pyrimidine core?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at C5/C7 over C3 .
  • Temperature control : Lower temperatures (25–60°C) reduce side reactions during aryl amination .
  • Catalytic systems : Use of K2CO3 or NaH in 1,4-dioxane improves yields for C7-aryl derivatives (e.g., 68.5% yield for N-{(3R)-1-[2-(4-chlorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidin-3-yl}acetamide) .

Q. What computational methods are recommended for predicting the pharmacokinetic properties of derivatives?

  • Molecular dynamics (MD) simulations : Model drug-receptor binding kinetics and stability .
  • ADMET prediction tools : Use SwissADME or pkCSM to estimate solubility (LogP), bioavailability, and toxicity .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .

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